molecular formula C4H7N5 B1372823 2-(1H-1,2,4-Triazol-1-YL)ethanimidamide hydrochloride CAS No. 446276-04-6

2-(1H-1,2,4-Triazol-1-YL)ethanimidamide hydrochloride

Cat. No.: B1372823
CAS No.: 446276-04-6
M. Wt: 125.13 g/mol
InChI Key: ZONUQYCSOJPVAY-UHFFFAOYSA-N
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Description

“2-(1H-1,2,4-Triazol-1-YL)ethanimidamide hydrochloride” is a chemical compound with the molecular formula C4H8ClN5 . It is also known by other names such as "2-(1H-1,2,4-Triazol-1-yl)acetimidamide hydrochloride" .


Synthesis Analysis

There are several methods for synthesizing compounds similar to “this compound”. For instance, a series of novel (E)-2-(4-(1H-1,2,4-triazol-1-yl)styryl)-4-(alkyl/arylmethyleneoxy)quinazoline derivatives were synthesized in good to excellent yields . Another method involved the synthesis of 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids .


Molecular Structure Analysis

The molecular structure of “this compound” can be represented by the InChI code 1S/C4H7N5.ClH/c5-4(6)1-9-3-7-2-8-9;/h2-3H,1H2,(H3,5,6);1H . The compound has a molecular weight of 161.59 g/mol .


Physical and Chemical Properties Analysis

“this compound” has a molecular weight of 161.59 g/mol . It has 3 hydrogen bond donors and 3 hydrogen bond acceptors . The compound has a rotatable bond count of 2 .

Scientific Research Applications

Metal-Organic Frameworks (MOFs)

  • Application : A study by Yang & Lu (2017) demonstrated the use of 2-(1H-1,2,4-Triazol-1-yl)ethanimidamide in the construction of tri-nuclear Ag(I)-MOFs, showcasing its potential in developing energetic materials.

Synthesis of Heterocyclic Compounds

  • Application : Various research, such as by Abdel-Wahab et al. (2023) and Ji et al. (2017), focuses on synthesizing and characterizing novel triazole derivatives, indicating the importance of this compound in organic chemistry.

Antifungal and Herbicidal Applications

  • Application : Research by Bai et al. (2020) and Prasad et al. (2021) explored the use of triazole derivatives in fungicidal activities, showing their potential in agriculture and pharmaceutical applications.

Pharmaceutical Synthesis

  • Application : The synthesis of pharmaceuticals like voriconazole, as described by Butters et al. (2001), involves the use of triazole derivatives, highlighting its role in medicinal chemistry.

Microwave-Assisted Synthesis

  • Application : Studies like Tan et al. (2017) demonstrate the use of microwave-assisted synthesis involving triazole compounds, suggesting advancements in chemical synthesis techniques.

Biological Activity Studies

Novel Synthetic Methods

  • Application : The work by Lassalas et al. (2017) and Chernyshev et al. (2010) on the synthesis of triazole derivatives offers insights into new approaches in chemical synthesis.

Antiviral Research

  • Application : The synthesis of compounds targeting COVID-19 main protease, as explored by Rashdan et al. (2021), indicates the role of triazole derivatives in antiviral research.

Structural Studies

  • Application : The structural characterization of compounds, such as in Tavman & Sayil (2013), highlights the significance of triazole derivatives in crystallography and spectroscopy.

Future Directions

The future directions of “2-(1H-1,2,4-Triazol-1-YL)ethanimidamide hydrochloride” research could involve further exploration of its potential biological activities. For instance, some 1,2,4-triazole derivatives have shown potent inhibitory activities against certain cancer cell lines . Additionally, the compound TPB, which interferes with ergosterol synthesis, could be considered as a promising novel fungicide for the control of wheat Take-all .

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 2-(1H-1,2,4-Triazol-1-YL)ethanimidamide hydrochloride involves the reaction of 2-aminoacetonitrile with 1H-1,2,4-triazole followed by the addition of hydrochloric acid to form the final product.", "Starting Materials": [ "2-aminoacetonitrile", "1H-1,2,4-triazole", "Hydrochloric acid" ], "Reaction": [ "Step 1: Dissolve 2-aminoacetonitrile in a suitable solvent such as ethanol or methanol.", "Step 2: Add 1H-1,2,4-triazole to the solution and stir for several hours at room temperature.", "Step 3: Add hydrochloric acid to the reaction mixture and stir for an additional period of time.", "Step 4: Isolate the product by filtration or precipitation and purify by recrystallization or chromatography.", "Step 5: Dry the product under vacuum and characterize by spectroscopic methods such as NMR and IR." ] }

CAS No.

446276-04-6

Molecular Formula

C4H7N5

Molecular Weight

125.13 g/mol

IUPAC Name

2-(1,2,4-triazol-1-yl)ethanimidamide

InChI

InChI=1S/C4H7N5/c5-4(6)1-9-3-7-2-8-9/h2-3H,1H2,(H3,5,6)

InChI Key

ZONUQYCSOJPVAY-UHFFFAOYSA-N

SMILES

C1=NN(C=N1)CC(=N)N.Cl

Canonical SMILES

C1=NN(C=N1)CC(=N)N

Pictograms

Irritant

Origin of Product

United States

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